REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13].[I-:16].[Na+]>CC(C)=O>[I:16][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature (22° C.) for 19 h under an inert nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Afterwards, the acetone was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue transferred into an extraction funnel with diethyl ether (100 mL) and water (40 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with a thiosulfate solution (5% w/v, 2×20 mL) and with water 3×40 mL
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered on a short column of celite and celica (1 cm/4 cm) with a mixture of hexanes
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
ICCCCCCCCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |